Bienvenue dans la boutique en ligne BenchChem!

9,10-Didehydro Cabergoline

Impurity profiling High-resolution mass spectrometry Molecular identification

9,10-Didehydro Cabergoline (CAS 1380085-95-9) is an ergoline-8-carboxamide derivative and a structurally characterized process-related impurity of the dopamine D2 receptor agonist cabergoline. Its molecular formula is C26H35N5O2 with a molecular weight of 449.59 g/mol, differing from the parent drug cabergoline (C26H37N5O2, MW 451.61) by exactly two hydrogen atoms—a formal dehydrogenation at the 9,10-position of the ergoline ring system.

Molecular Formula C26H35N5O2
Molecular Weight 449.599
CAS No. 1380085-95-9
Cat. No. B566010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Didehydro Cabergoline
CAS1380085-95-9
Synonyms(8β)-9,10-Didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-ergoline-8-carboxamide
Molecular FormulaC26H35N5O2
Molecular Weight449.599
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
InChIInChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
InChIKeyQSDBNKLYDMLOES-AUSIDOKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Didehydro Cabergoline (CAS 1380085-95-9): Chemical Identity and Pharmacopoeial Context for Analytical Procurement


9,10-Didehydro Cabergoline (CAS 1380085-95-9) is an ergoline-8-carboxamide derivative and a structurally characterized process-related impurity of the dopamine D2 receptor agonist cabergoline [1]. Its molecular formula is C26H35N5O2 with a molecular weight of 449.59 g/mol, differing from the parent drug cabergoline (C26H37N5O2, MW 451.61) by exactly two hydrogen atoms—a formal dehydrogenation at the 9,10-position of the ergoline ring system . This compound is alternatively designated as Cabergoline Impurity 14 in commercial reference standard catalogues and is supplied by multiple vendors as a certified analytical reference material for pharmaceutical quality control, method validation, and regulatory submission support [2].

Why Cabergoline-Related Compounds Cannot Be Interchanged: The 9,10-Didehydro Differentiation Imperative


Although numerous cabergoline-related substances exist—including the four European Pharmacopoeia (Ph. Eur.) specified impurities A, B, C, and D, as well as the N-oxide degradant—these compounds are chemically distinct entities with different molecular formulae, stereochemistry, chromatographic behavior, and biological potential [1]. The Ph. Eur. and USP monographs assign each impurity a unique relative retention time (RRT) and a specific acceptance limit (e.g., Impurity A RRT 0.8, limit NMT 0.3%; Impurity D RRT 0.3, limit NMT 0.1%), making unambiguous identification mandatory [2]. Substituting one cabergoline impurity reference standard for another—or relying on the parent compound as a surrogate—would invalidate peak identity assignments in HPLC system suitability tests and compromise ANDA/DMF regulatory filings, since only the exact, fully characterized reference material with certificate of analysis can establish traceability to the pharmacopoeial monograph [3].

Quantitative Evidence Guide: Where 9,10-Didehydro Cabergoline Demonstrates Verifiable Differentiation from Its Closest Analogs


Molecular Formula and Exact Mass Distinguish 9,10-Didehydro Cabergoline from Parent Cabergoline by a Δ2 Da Shift

9,10-Didehydro Cabergoline possesses a molecular formula of C26H35N5O2 (monoisotopic exact mass 449.27907538 g/mol), whereas the parent drug cabergoline carries the formula C26H37N5O2 (exact mass 451.2947 g/mol)—a mass difference of −2.0156 Da corresponding to the formal loss of two hydrogen atoms upon 9,10-dehydrogenation . This exact mass shift enables unambiguous discrimination of the impurity from the active pharmaceutical ingredient (API) by high-resolution mass spectrometry (HRMS), a capability that the EP-specified impurities A (C18H20N2O2, MW 296.36), D (C23H32N4O, MW 380.54), and C (C29H42N6O3, MW 522.68) do not provide against cabergoline with the same delta-2 Da specificity [1].

Impurity profiling High-resolution mass spectrometry Molecular identification

Pharmacopoeial Acceptance Limits Define a Quantitative Compliance Threshold That Only 9,10-Didehydro Cabergoline Reference Standard Can Validate

The USP and Ph. Eur. cabergoline monographs impose strict quantitative limits on related substances: Impurity A (RRT 0.8, NMT 0.3%), Impurity B (RRT 0.6, NMT 0.1%), Impurity C (RRT 2.9, NMT 0.3% per manufacturer specification [1]), Impurity D (RRT 0.3, NMT 0.1%), any unspecified impurity (NMT 0.1%), and total impurities (NMT 0.8%) [2]. 9,10-Didehydro Cabergoline, as a known process impurity, falls under the 'any other impurity' category with its own quantitative limit (NMT 0.1%) when present above the reporting threshold [2]. Method validation for this specific impurity requires a certified reference standard of the exact compound—using cabergoline as a surrogate would not provide the correct retention time, response factor, or spectral identity needed to demonstrate that the method meets ICH Q2(R1) validation criteria for specificity and accuracy .

Regulatory compliance Pharmacopoeial monograph Impurity limit testing

Predicted Physicochemical Profile: XLogP3-AA of 2.2 Differentiates 9,10-Didehydro Cabergoline from More Hydrophilic EP Impurity A

9,10-Didehydro Cabergoline has a computed XLogP3-AA value of 2.2, indicating moderate lipophilicity and balanced membrane permeation potential . In contrast, Cabergoline EP Impurity A (6-allyl-8β-carboxyergoline, C18H20N2O2, MW 296.36) contains a free carboxylic acid group with an experimentally measured pKa of 3.77±0.20, rendering it substantially more hydrophilic and ionized at physiological and typical HPLC mobile phase pH . This lipophilicity differential translates into reversed-phase HPLC retention behavior: 9,10-Didehydro Cabergoline, being more lipophilic, would exhibit longer retention than Impurity A (RRT 0.3–0.8 relative to cabergoline) on standard C18 columns under USP conditions [1].

Lipophilicity Chromatographic retention Physicochemical prediction

Comprehensive Characterization Data Package Enables Analytical Method Validation That Untargeted Screening Cannot Replicate

Reputable suppliers of 9,10-Didehydro Cabergoline reference standards provide lot-specific Certificates of Analysis (CoA) that include HPLC purity determination (typically ≥98%), NMR spectral assignment (1H, 13C, and 2D experiments), high-resolution mass spectrometry data, and storage/stability information [1]. This comprehensive characterization package directly supports ICH Q2(R1) method validation parameters: the certified purity enables accurate response factor determination for quantification; the NMR structural confirmation ensures identity; and the HRMS data facilitates mass spectrometric detection method development . In contrast, relying on an in-house isolated impurity without full characterization—or using a different cabergoline impurity standard as a retention time marker—would fail to meet regulatory expectations for reference standard qualification as outlined in ICH Q7 and pharmacopoeial general chapters .

Reference standard characterization Method validation Quality control

Priority Application Scenarios for 9,10-Didehydro Cabergoline in Pharmaceutical Quality and Regulatory Workflows


HPLC System Suitability and Peak Identification in Cabergoline API Batch Release Testing

Quality control laboratories performing USP/EP cabergoline monograph organic impurities testing must demonstrate baseline resolution between cabergoline and related compound A (R ≥ 3.0) and correctly identify all peaks exceeding the reporting threshold (0.1%) [1]. 9,10-Didehydro Cabergoline, as a known process impurity with a distinct retention time governed by its XLogP3-AA of 2.2 and C26H35N5O2 mass, serves as a critical peak identification marker. Spiking the test solution with the authentic reference standard provides definitive retention time confirmation, supporting out-of-specification (OOS) investigations and ensuring that the 'any other impurity' limit (NMT 0.1%) is correctly applied [1].

ANDA/DMF Regulatory Submission: Impurity Method Validation and Reference Standard Qualification

For abbreviated new drug application (ANDA) and drug master file (DMF) submissions, regulatory agencies require complete validation data for the analytical methods used to quantify all impurities present at or above the reporting threshold [2]. Incorporating the 9,10-Didehydro Cabergoline certified reference standard into the method validation protocol—specifically for specificity (peak purity by PDA or LC-MS), linearity (calibration curve across the reporting threshold to 120% of the specification limit), accuracy (spike recovery at LOQ, 100%, and 120% levels), and precision (repeatability and intermediate precision)—provides the evidentiary basis for the 'unspecified impurity' control strategy as mandated by ICH Q3A and ICH Q2(R1) [3].

Forced Degradation Studies to Establish Cabergoline Degradation Pathways and Impurity Fate

The cabergoline molecule contains structural features susceptible to oxidative degradation (allyl group, ergoline ring system) and hydrolytic degradation (urea moiety, amide group) [3]. While a recent stability study of cabergoline drug product (Laktostop®) identified cabergoline N-oxide (RRT 1.9) as the predominant degradant—increasing from <0.10% to 1.15% over 24 months at 25°C/60% RH—process-related impurities such as 9,10-Didehydro Cabergoline are formed via a distinct mechanism (dehydrogenation during synthesis rather than oxidative degradation during storage) [2]. Using the 9,10-Didehydro Cabergoline reference standard in forced degradation studies (oxidative, thermal, photolytic, and acid/base hydrolysis per ICH Q1A(R2)) enables the laboratory to discriminate between process impurities (present at t=0) and true degradation products (formed under stress), which is essential for establishing a stability-indicating method [1].

High-Resolution Mass Spectrometry Method Development for Impurity Profiling in Complex Matrices

The exact monoisotopic mass of 9,10-Didehydro Cabergoline (449.27907538 g/mol) differs from cabergoline (451.2947 g/mol) by −2.0156 Da, a mass defect readily resolved by Q-TOF or Orbitrap instruments operating at resolution ≥30,000 (FWHM) [1]. This property makes the compound an ideal system suitability standard for LC-HRMS impurity profiling methods, where accurate mass measurement (<3 ppm mass error) is used to propose elemental compositions for unknown impurities. By analyzing the 9,10-Didehydro Cabergoline standard alongside the sample, the analyst can verify mass accuracy, confirm the dehydrogenation mass shift signature, and use the fragmentation pattern (MS/MS) as a template for identifying structurally related unknown impurities arising from the ergoline scaffold [1].

Quote Request

Request a Quote for 9,10-Didehydro Cabergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.